

Spectroscopic Analysis of Ethyl 4-pentenoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **ethyl 4-pentenoate** (CAS No. 1968-40-7), a valuable building block in organic synthesis. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **Ethyl 4-pentenoate** is C7H12O2, and its molecular weight is 128.17 g/mol .[1][2][3][4][5][6] The spectroscopic data presented below provides confirmation of its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.89 - 5.71	m	1H	H-4
5.06 - 4.95	m	2H	H-5
4.12	q	2H	H-7
2.41 - 2.30	m	4H	H-2, H-3
1.25	t	3H	H-8

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Data[1][2][7][8]

Chemical Shift (ppm)	Carbon Assignment
172.9	C-1 (C=O)
136.9	C-4 (=CH)
115.3	C-5 (=CH ₂)
60.3	C-7 (O-CH ₂)
33.7	C-2 (CH ₂)
29.3	C-3 (CH ₂)
14.2	C-8 (CH ₃)

IR (Infrared) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3078	Medium	=C-H stretch (alkene)
2982, 2938	Medium	C-H stretch (alkane)
1739	Strong	C=O stretch (ester)
1643	Medium	C=C stretch (alkene)
1175	Strong	C-O stretch (ester)
995, 916	Strong	=C-H bend (alkene, out-of- plane)

Mass Spectrometry (MS) Data[5]

m/z	Relative Intensity (%)	Assignment
128	5	[M] ⁺ (Molecular Ion)
100	15	[M - C ₂ H ₄] ⁺
88	100	[M - C ₃ H ₄] ⁺
83	20	[M - OC ₂ H ₅]+
55	60	[C ₄ H ₇] ⁺
41	85	[C ₃ H ₅] ⁺

Experimental ProtocolsNuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-20 mg of ethyl 4-pentenoate.[7][8]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7][9]



- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[7]
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[8][9][10]
- The final solution height in the NMR tube should be approximately 4-5 cm.[7][8]
- · Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's autosampler or manually lower it into the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.[7]
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[7]
- Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
- Acquire the NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of ethyl 4-pentenoate onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[11]
- Place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid sample between the plates.

Data Acquisition:



- Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂
 and water vapor.[12][13][14][15]
- Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum.
- The final spectrum is a result of the sample spectrum ratioed against the background spectrum.

Mass Spectrometry (MS)

Sample Preparation (for Electron Ionization - EI):

- For direct injection, a small amount of the neat liquid can be introduced into the instrument.
- For analysis via gas chromatography-mass spectrometry (GC-MS), prepare a dilute solution
 of ethyl 4-pentenoate in a volatile organic solvent (e.g., dichloromethane or hexane). A
 typical concentration is around 1 mg/mL, which can be further diluted.[16]

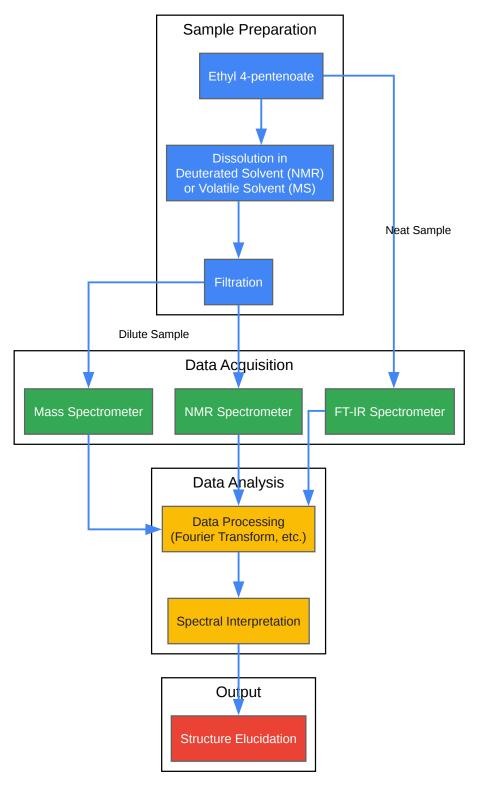
Data Acquisition (GC-MS with EI):

- Inject the prepared sample into the GC inlet.
- The sample is vaporized and separated on the GC column.
- The separated components elute from the column and enter the ion source of the mass spectrometer.
- In the ion source, molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their massto-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

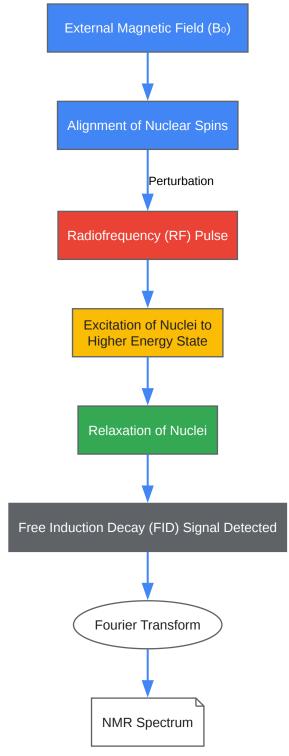


General Workflow for Spectroscopic Analysis





Conceptual Pathway of NMR Signal Generation



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